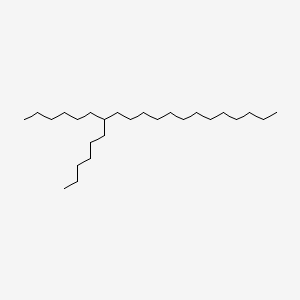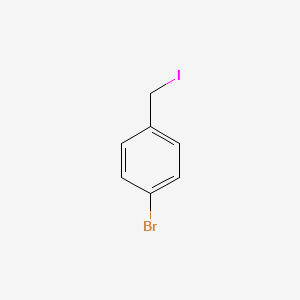
1-Bromo-4-(iodomethyl)benzene
Vue d'ensemble
Description
1-Bromo-4-(iodomethyl)benzene is a nucleophilic compound that can be used to introduce an allyl group into a molecule. The presence of the iodine atom in the molecule makes it highly reactive, which means that it is able to react with other molecules quickly and easily .
Synthesis Analysis
In one laboratory route to 1-bromo-4-iodobenzene, 4-bromoaniline is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to form 1-bromo-4-iodobenzene . Another method involves the reaction of bis (1,5-cyclooctadiene)rhodium (I) trifluoromethanesulfonate;hydrogen;iodine;2,2’-bis- (diphenylphosphino)-1,1’-binaphthyl in 1,2-dichloro-ethane at 20; under 22502.3 Torr .Molecular Structure Analysis
The molecular formula of this compound is C7H6BrI. It has an average mass of 296.931 Da and a monoisotopic mass of 295.869751 Da .Chemical Reactions Analysis
Since aryl iodides are more reactive than aryl bromides in the Sonogashira coupling, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .Physical and Chemical Properties Analysis
The physical form of this compound is a powder. It has a melting point of 71-73 degrees Celsius . The exact density, boiling point, and flash point are not available .Applications De Recherche Scientifique
Graphene Nanoribbon Synthesis 1-Bromo-4-(iodomethyl)benzene is a precursor in the bottom-up synthesis of graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, essential for advanced material applications. The synthesis involves characterization techniques like NMR, IR spectroscopy, and elemental analysis, supported by density functional theory (DFT) calculations (Patil, Uthaisar, Barone, & Fahlman, 2012).
Fluorescence Properties The compound demonstrates unique photoluminescence properties, valuable in material sciences. Its steric configuration hinders tight intermolecular packing, resulting in significant fluorescence intensity variations between solution and solid states. This characteristic indicates potential applications in optoelectronic devices (Liang Zuo-qi, 2015).
Organometallic Synthesis this compound serves as a starting material in organometallic synthesis. It's involved in palladium-catalyzed cross-coupling reactions, leading to the creation of novel compounds. These compounds are characterized and analyzed for their electrochemical properties, which are pivotal in materials chemistry and electronics (Fink, Long, Martin, Opromolla, White, Williams, & Zanello, 1997).
Crystal Structure Analysis The compound exhibits specific crystallographic features like hydrogen bonding and π–π interactions, which are critical in understanding molecular structures and designing new materials (Stein, Hoffmann, & Fröba, 2015).
Multicomponent Chemical Reactions It is utilized in the 'one-pot' Ullmann–Finkelstein–Ullmann multicomponent reaction, facilitating the synthesis of para-disubstituted benzene scaffold from 1-bromo-4-iodobenzene and two N-nucleophiles. This process has implications in synthetic chemistry, offering a streamlined approach to complex organic compounds (Toto, Gesquiere, Cousaert, Déprez, & Willand, 2006).
Benzene Halogen Complex Studies The compound's interaction with halogens aids in understanding benzene halogen complexes. This knowledge is crucial in physical chemistry for understanding molecular interactions and designing new compounds (Fredin & Nelander, 1974).
Molecular Electronics It's used as a precursor in the synthesis of molecular wires, integral to the field of molecular electronics. The ability to form oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires from this compound opens new avenues in the development of miniaturized electronic components (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Mécanisme D'action
Target of Action
1-Bromo-4-(iodomethyl)benzene is a nucleophilic compound . The primary targets of this compound are molecules that can react with nucleophiles, such as carbonyl compounds, alkyl halides, and more .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . The presence of the iodine atom in the molecule makes it highly reactive, which means that it is able to react with other molecules quickly and easily . The bromine atom can also participate in electrophilic aromatic substitution reactions .
Biochemical Pathways
It can be used to introduce an allyl group into a molecule . This can potentially affect various biochemical pathways depending on the nature of the molecule it reacts with.
Result of Action
The molecular and cellular effects of this compound’s action depend on the molecules it reacts with. For instance, it can be used to synthesize drugs for the treatment of tuberculosis .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive species can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 4°C .
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-4-(iodomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWQIQAATQLBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448556 | |
| Record name | 4-bromobenzyliodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55883-45-9 | |
| Record name | 4-bromobenzyliodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



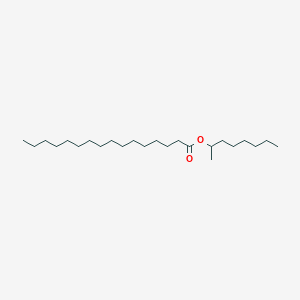
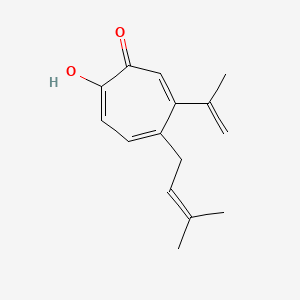
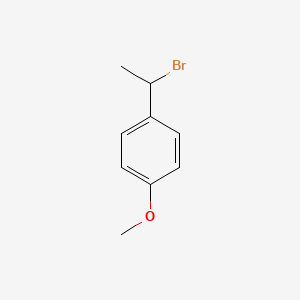
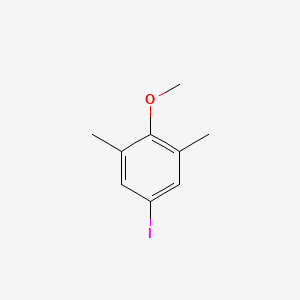

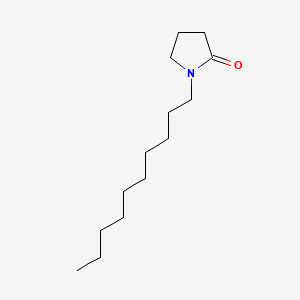

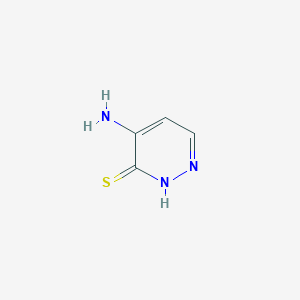
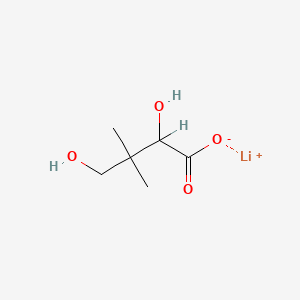
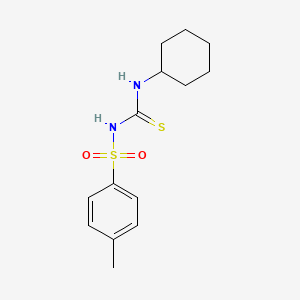
![3-Phenylimidazo[1,5-a]pyrazine](/img/structure/B3053689.png)

